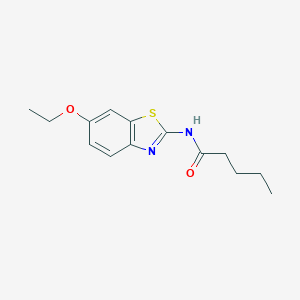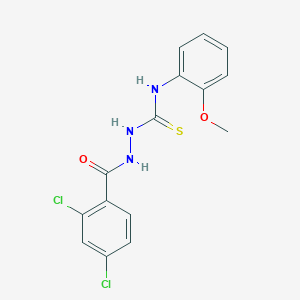
N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide is a chemical compound with the molecular formula C14H18N2O2S . It has a molecular weight of 278.36992 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, aminothiazole Schiff base ligands were synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . Another study reported the synthesis of benzothiazole-2-yl urea by treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as FT-IR, UV-Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures can be examined using density function theory .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, can be determined using standard laboratory techniques .Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide is not fully understood. However, studies have shown that this compound interacts with various cellular targets, including enzymes and receptors. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound has also been found to bind to the adenosine A3 receptor, which is a G protein-coupled receptor that regulates various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspases, which are enzymes that cleave various cellular proteins. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide is its potential as a therapeutic agent for various diseases, including cancer and inflammation. This compound has been found to have potent anti-cancer and anti-inflammatory properties, making it a promising drug candidate. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the molecular targets of this compound, which can provide insight into its mechanism of action. Additionally, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models before it can be considered for clinical trials.
Synthesis Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with pentanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a yield of approximately 60%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide has been extensively studied for its potential biological and pharmacological activities. One of the significant areas of research is its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Another area of research is this compound's anti-inflammatory properties. Inflammation is a major contributor to various diseases, including cancer, diabetes, and cardiovascular diseases. Studies have shown that this compound reduces the production of pro-inflammatory cytokines, which are signaling molecules that contribute to inflammation. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory genes.
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-3-5-6-13(17)16-14-15-11-8-7-10(18-4-2)9-12(11)19-14/h7-9H,3-6H2,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQBFLPIKVTEBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B395343.png)
![1-(3-Cyclopentylpropanoyl)-4-{3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl}piperazine](/img/structure/B395345.png)
![N-(5-{4-[(5-bromo-2-thienyl)sulfonyl]piperazino}-2-nitrophenyl)-N-(3,4-dimethoxyphenethyl)amine](/img/structure/B395347.png)
![2-(4-benzyl-1-piperidinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B395349.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B395351.png)


![4-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B395354.png)

![Isopropyl 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395356.png)

![Butyl 2-chloro-5-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395360.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B395361.png)
![N-(3-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}phenyl)benzamide](/img/structure/B395364.png)